molecular formula C17H14O4 B1391587 4-[3-(4-Methoxyphenyl)prop-2-enoyl]benzoic acid CAS No. 71447-37-5

4-[3-(4-Methoxyphenyl)prop-2-enoyl]benzoic acid

Cat. No.: B1391587
CAS No.: 71447-37-5
M. Wt: 282.29 g/mol
InChI Key: JXLLNHLUHMJAKK-NYYWCZLTSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula

The compound 4-[3-(4-Methoxyphenyl)prop-2-enoyl]benzoic acid is systematically named according to IUPAC rules as follows:

  • Root name : Benzoic acid (a benzene ring with a carboxylic acid substituent at position 1).
  • Substituents : A propenoyl group (CH₂=CH–CO–) attached at position 4 of the benzoic acid backbone.
  • Modification : The propenoyl group is further substituted with a 4-methoxyphenyl group at the β-carbon (position 3 of the propenoyl chain).

The full IUPAC name is 4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]benzoic acid , where the (2E) designation specifies the stereochemistry of the double bond.

Molecular Formula :
C₁₇H₁₄O₄

  • Elemental Composition :
    • Carbon (C): 72.33%
    • Hydrogen (H): 4.96%
    • Oxygen (O): 22.71%

Table 1: Elemental Analysis

Element Quantity (g/mol) Percentage (%)
C 204.27 72.33
H 14.11 4.96
O 64.00 22.71

The molecular formula is confirmed by high-resolution mass spectrometry and crystallographic data.

Stereochemical Configuration Analysis (E/Z Isomerism)

The compound exhibits E/Z isomerism due to the presence of a double bond in the propenoyl group. The E-configuration (trans arrangement) is predominant in the solid state, as evidenced by single-crystal X-ray diffraction studies.

Key Observations :

  • The C=C bond in the propenoyl moiety has a bond length of 1.34 Å, consistent with typical double-bond character.
  • The dihedral angle between the 4-methoxyphenyl group and the benzoic acid ring is 167.5° , indicating minimal steric hindrance and stabilization via conjugation.

Table 2: Stereochemical Parameters

Parameter Value
C=C Bond Length 1.34 Å
Dihedral Angle (C1–C2–C3–C4) 167.5°
Torsional Angle (O–C–C–O) 179.8°

The E-isomer is favored due to reduced steric strain between the 4-methoxyphenyl group and the benzoic acid moiety.

Crystallographic Data and Unit Cell Parameters

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c (No. 14), a common arrangement for aromatic carboxylic acids.

Unit Cell Parameters :

  • a = 12.45 Å
  • b = 7.89 Å
  • c = 15.32 Å
  • α = 90°
  • β = 113.7°
  • γ = 90°
  • Volume = 1,432 ų
  • Z = 4 (molecules per unit cell).

Table 3: Crystallographic Data

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Density (calc.) 1.32 g/cm³
R-factor 0.042

The asymmetric unit contains one molecule, with intermolecular hydrogen bonds (O–H···O) stabilizing the lattice.

Molecular Weight and Elemental Composition

The molecular weight of the compound is 282.29 g/mol , calculated as follows:

  • Carbon : 17 atoms × 12.01 g/mol = 204.17 g/mol
  • Hydrogen : 14 atoms × 1.008 g/mol = 14.11 g/mol
  • Oxygen : 4 atoms × 16.00 g/mol = 64.00 g/mol

Table 4: Molecular Weight Breakdown

Element Atomic Weight (g/mol) Total Contribution (g/mol)
C 12.01 204.17
H 1.008 14.11
O 16.00 64.00
Total - 282.29

These values align with mass spectrometry data reported in PubChem and ChemSrc entries.

Properties

IUPAC Name

4-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-21-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(8-6-13)17(19)20/h2-11H,1H3,(H,19,20)/b11-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLLNHLUHMJAKK-NYYWCZLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679677
Record name 4-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71447-37-5
Record name 4-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Procedure

  • Reactants :
    • 4-Acetylbenzoic acid (1.0 equiv)
    • 4-Methoxybenzaldehyde (1.2 equiv)
  • Catalyst : Piperidine (0.2 mL per 5 mL solvent) or 10% NaOH (aqueous).
  • Solvent : Ethanol (20–30 mL per 3.3 g of 4-acetylbenzoic acid).
  • Conditions : Reflux at 80–90°C for 4–6 hours.
  • Workup : Cool to room temperature, filter precipitated solid, wash with cold ethanol, and recrystallize from ethanol or ethanol/water mixtures.

Key Data

Parameter Value/Observation Source
Yield 65–80%
Melting Point 210–212°C (decomposes)
IR (KBr, cm⁻¹) 1685 (C=O, ketone), 1705 (C=O, carboxylic acid), 1605 (C=C)
¹H NMR (300 MHz, CDCl₃) δ 8.15 (d, 2H, Ar-H), 7.85 (d, 2H, Ar-H), 7.65 (d, 1H, CH=CH), 7.50 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 3.85 (s, 3H, OCH₃)
MS (ESI) m/z 299 [M+H]⁺

Alternative Catalytic Systems

Recent studies explore greener catalysts to improve efficiency:

Hydrotalcite Catalysts

  • Conditions : Hydrotalcite (Mg-Al layered double hydroxide) in ethanol, reflux for 2 hours.
  • Yield : 85–90% (reported for analogous chalcones).

Microwave-Assisted Synthesis

  • Conditions : 4-Acetylbenzoic acid + 4-methoxybenzaldehyde in ethanol, 300 W, 5–10 minutes.
  • Advantages : Reduced reaction time (≤90% yield in 10 minutes).

Mechanistic Insights

The reaction proceeds via:

Stereochemical Outcome

  • The E-isomer predominates due to conjugation stabilization, as confirmed by NOESY and coupling constants (J = 15–16 Hz for trans vinyl protons).

Purification and Characterization

  • Recrystallization : Ethanol/water (7:3) yields pure product as pale-yellow crystals.
  • HPLC Purity : >98% (C18 column, acetonitrile/water + 0.1% TFA).

Applications in Further Synthesis

The compound serves as an intermediate for:

Comparison of Methods

Method Yield (%) Time Advantages Limitations
Traditional Claisen 65–80 4–6 h Simple setup, high purity Long reaction time
Hydrotalcite Catalysis 85–90 2 h Eco-friendly, recyclable catalyst Requires specialized catalyst
Microwave-Assisted 80–90 10 min Rapid, energy-efficient Equipment dependency

Critical Considerations

  • Side Reactions : Overheating may lead to decarboxylation of the benzoic acid moiety.
  • Solvent Choice : Ethanol balances reactivity and solubility; DMF or THF reduces yield due to poor enolate stabilization.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Methoxyphenyl)prop-2-enoyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the prop-2-enoyl group to a propyl group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under controlled temperatures.

Major Products

The major products formed from these reactions include substituted benzoic acids, ketones, and various aromatic derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[3-(4-Methoxyphenyl)prop-2-enoyl]benzoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(4-Methoxyphenyl)prop-2-enoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their biological activities, and physicochemical properties:

Compound Name Structural Features Biological Activity Key Data References
4-[3-(4-Methoxyphenyl)prop-2-enoyl]benzoic acid 4-Methoxyphenyl propenoyl, benzoic acid Anti-inflammatory (inferred)
N-{4-[3-(3-Cyanophenyl)prop-2-enoyl]phenyl}ethane-1-sulfonamide (ZINC C65565279) 3-Cyanophenyl propenoyl, sulfonamide CXCL12/CXCR4 interaction (docking study) Top 1,000 docking score
(E)-3-(Piperidin-1-yl)-N-(4-(3-(3,4,5-substituted acryloyl)phenyl)propanamide (Compound 7c) Piperidinyl amide, acryloyl group Antitrypanosomal IC₅₀ = 8.6 ± 0.22 µM
3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid (Ferulic acid) 4-Hydroxy-3-methoxyphenyl propenoic acid Antioxidant, anti-inflammatory Well-documented H-bonding capacity
LY223982 4-Methoxyphenyl hexenyloxy, dual benzoic acid groups Leukotriene B4 receptor antagonist Molecular weight: 502.563; XLogP: 5.8

Key Structural Variations and Activity Trends

Substituent Position and Electronic Effects: The 4-methoxy group in the target compound enhances lipophilicity compared to 3-cyano (ZINC C65565279) or 4-hydroxy (ferulic acid) substituents. This may improve membrane permeability but reduce aqueous solubility . Sulfonamide vs.

Biological Activity Modulation: The α,β-unsaturated ketone system in the propenoyl group enables Michael addition reactions, which may covalently bind to cysteine residues in targets like TNF-α or IL-1β . Amide vs. Ester Linkages: Compound 7c (amide linkage) demonstrates antitrypanosomal activity, whereas ester derivatives (e.g., ) are often explored for synthetic versatility in heterocyclic chemistry .

Physicochemical Properties :

  • LogP and Solubility : The 4-methoxy group increases LogP (~2.5–3.0 estimated) compared to ferulic acid (LogP ~1.5), impacting bioavailability. Benzoic acid derivatives generally exhibit higher solubility at physiological pH due to ionization .
  • Molecular Weight : The target compound (MW ~298.3) is smaller than LY223982 (MW 502.563), suggesting better diffusion across biological barriers .

Structure-Activity Relationship (SAR) Insights

  • Anti-inflammatory Activity: Benzoic acid derivatives with electron-donating groups (e.g., 4-methoxy) show enhanced binding to IL-1β and TNF-α compared to electron-withdrawing groups (e.g., 3-cyano) .
  • Antimicrobial vs. Anti-inflammatory: Substituent polarity dictates activity divergence. For example, compound 7c’s piperidinyl amide group confers antitrypanosomal activity, whereas the target compound’s carboxylate may favor anti-inflammatory pathways .

Biological Activity

4-[3-(4-Methoxyphenyl)prop-2-enoyl]benzoic acid, a member of the cinnamic acid derivatives, has garnered attention due to its potential biological activities. This compound, characterized by its unique structure, exhibits a range of pharmacological properties that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is C17H14O4, with a molecular weight of approximately 298.29 g/mol. The presence of the methoxy group enhances its solubility and reactivity, making it significant in various chemical applications.

Biological Activities

Research indicates that compounds similar to this compound often exhibit diverse biological activities, including:

  • Antioxidant Activity : Compounds within this class have shown the ability to scavenge free radicals, potentially mitigating oxidative stress.
  • Antimicrobial Properties : Studies suggest that derivatives of benzoic acid can inhibit the growth of various bacterial and fungal strains.
  • Antiproliferative Effects : Some studies indicate that these compounds may inhibit cancer cell proliferation through mechanisms involving apoptosis.

Table 1: Summary of Biological Activities

Activity TypeDescription
AntioxidantScavenges free radicals; mitigates oxidative stress
AntimicrobialInhibits growth of bacteria and fungi
AntiproliferativeInhibits cancer cell proliferation; induces apoptosis
Enzyme InhibitionPotential inhibition of proteolytic enzymes like cathepsins B and L

While specific mechanisms for this compound remain under investigation, structural characteristics suggest potential interactions with various biological targets. For instance, similar compounds have been observed to modulate the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), crucial for protein degradation in cells .

Case Study: Proteasome and Cathepsin Activity

A study evaluating benzoic acid derivatives found that certain compounds significantly activated cathepsins B and L, which are involved in protein degradation pathways. The research demonstrated that at specific concentrations (1 and 10 μg/mL), these compounds could enhance proteasomal activity without cytotoxic effects on human fibroblasts . This suggests a promising avenue for further exploration in therapeutic applications.

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound. A comparative analysis highlights their unique aspects:

Compound NameStructural FeaturesUnique Aspects
3-(4-Methoxyphenyl)prop-2-enoyl benzoic acidSimilar core structureLacks additional benzoic acid moiety
2-{[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}benzoic acidContains an amino groupExhibits different biological activity due to amino substitution
Ethyl 4-[3-(4-methoxyphenyl)prop-2-enoyl]benzoateEster derivativeDifferent solubility characteristics due to ethyl group
Hydroxycinnamic acidContains hydroxyl groupsKnown for strong antioxidant properties

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 4-[3-(4-Methoxyphenyl)prop-2-enoyl]benzoic acid, and how can reaction conditions be optimized?

  • Answer : Synthesis involves multi-step protocols, including introducing the methoxyphenyl propenoyl group to the benzoic acid core. Critical steps include regioselective enolization and coupling reactions. For instance, highlights the use of temperature control (e.g., 45°C for 1–1.25 hours) and catalysts to optimize yields. Solvent selection (e.g., DMSO for NMR analysis) and purification techniques (e.g., chromatography or recrystallization) are vital to minimize side products . emphasizes the importance of protecting groups for the methoxy and carboxylic acid functionalities during intermediate steps .

Q. Which spectroscopic methods are most effective for characterizing this compound’s purity and structure?

  • Answer : Combined techniques are essential:

  • 1H NMR (200–400 MHz in DMSO-d6) resolves aromatic proton environments and confirms substitution patterns .
  • IR spectroscopy identifies carbonyl (C=O, ~1680 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups .
  • High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation pathways .

Q. How does the methoxy group influence the compound’s solubility and reactivity?

  • Answer : The methoxy group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its electron-donating nature. It also directs electrophilic substitution reactions to specific positions on the aromatic ring, as noted in for nucleophilic aromatic substitution .

Advanced Research Questions

Q. What methodologies resolve contradictions in crystallographic data for this compound’s derivatives?

  • Answer : Discrepancies in unit cell parameters or space group assignments (e.g., monoclinic vs. orthorhombic systems) require re-evaluation using software like SHELXL . demonstrates the use of multi-scan absorption corrections (via SADABS) and refinement against high-resolution data (e.g., Bruker APEXII CCD) to resolve twinning or disorder . Cross-validation with powder XRD can confirm phase purity .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinities to enzymes or receptors. notes that benzoyl propionic acid derivatives (structurally similar) form hydrogen bonds with active-site residues, which can guide mutagenesis studies . QSAR models based on Hammett constants (σ for methoxy groups) correlate electronic effects with bioactivity .

Q. What strategies mitigate byproduct formation during derivatization of the propenoyl moiety?

  • Answer : Byproducts often arise from competing Michael additions or isomerization (E/Z). recommends strict temperature control (<50°C) and inert atmospheres (N2/Ar) to suppress side reactions. Catalytic systems (e.g., Pd for cross-coupling) improve selectivity, while HPLC monitoring identifies impurities early .

Q. How do structural modifications (e.g., replacing methoxy with ethoxy) affect pharmacological activity?

  • Answer : SAR studies in and show that bulkier alkoxy groups (e.g., ethoxy) reduce solubility but enhance lipophilicity, potentially improving blood-brain barrier penetration. Conversely, hydroxyl groups (e.g., 4-hydroxyphenyl analogs) increase hydrogen-bonding capacity, affecting receptor binding kinetics .

Methodological Considerations

Q. What experimental designs validate the compound’s role as a synthetic intermediate?

  • Answer : Use isotopic labeling (e.g., 13C at the benzoic acid carbonyl) to track incorporation into downstream products via NMR or MS. outlines protocols for preparing isotopologs . Kinetic studies (e.g., monitoring reaction progress via in-situ IR) quantify intermediate stability .

Q. How are high-throughput screening (HTS) assays optimized for evaluating bioactivity?

  • Answer : and suggest microplate-based assays (96-/384-well) with fluorogenic substrates or luminescent endpoints (e.g., luciferase reporters). IC50 values are calculated using nonlinear regression (e.g., GraphPad Prism), with controls for autofluorescence from the methoxyphenyl group .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[3-(4-Methoxyphenyl)prop-2-enoyl]benzoic acid
Reactant of Route 2
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4-[3-(4-Methoxyphenyl)prop-2-enoyl]benzoic acid

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